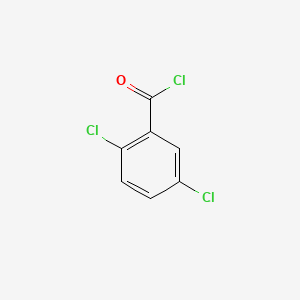

2,5-Dichlorobenzoyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41887. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,5-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSINFFVFOTUDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062698 | |

| Record name | Benzoyl chloride, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-61-5 | |

| Record name | 2,5-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C0V01SK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2,5-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 2,5-dichlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The information is presented to be a valuable resource for researchers and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a di-substituted benzoyl chloride with the chemical formula C₇H₃Cl₃O. It is a reactive compound, primarily used as an acylating agent in organic synthesis. The physical state of the compound can vary from a white to a light yellow solid or liquid, depending on the ambient temperature and purity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2905-61-5 |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| Appearance | White to light yellow solid or liquid |

| Melting Point | 30 °C |

| Boiling Point | 95 °C at 1 mmHg |

| Density | 1.498 g/cm³ (predicted) |

| Solubility | Soluble in toluene |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| FTIR (Fourier-Transform Infrared Spectroscopy) | The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O stretching of the acyl chloride group, typically in the range of 1750-1800 cm⁻¹. Other significant peaks would correspond to C-Cl and aromatic C-H and C=C stretching vibrations. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | The proton NMR spectrum would display signals in the aromatic region (typically 7.0-8.0 ppm). The splitting pattern would be complex due to the three adjacent aromatic protons. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | The carbon NMR spectrum would show a signal for the carbonyl carbon of the acyl chloride, typically in the range of 165-175 ppm. Additionally, six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the chlorine substituents. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing three chlorine atoms. |

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling in a laboratory setting.

Table 3: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |

| May be corrosive to metals. | Keep only in original container. |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

First Aid Measures:

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

Experimental Protocols

The following are generalized experimental protocols for the synthesis, purification, and analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

4.1. Synthesis of this compound from 2,5-Dichlorobenzoic Acid

This procedure describes the conversion of 2,5-dichlorobenzoic acid to its corresponding acyl chloride using thionyl chloride.

-

Materials:

-

2,5-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent

-

A few drops of N,N-dimethylformamide (DMF) (catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichlorobenzoic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the suspension at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).

-

Monitor the reaction progress by taking small aliquots and quenching with an alcohol (e.g., methanol) to form the corresponding ester, which can be analyzed by TLC or GC-MS.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation under high vacuum.

-

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2,5-Dichlorobenzoyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details a standard laboratory-scale synthesis protocol, outlines a thorough characterization workflow, and presents key analytical data in a structured format for ease of reference.

Synthesis of this compound

The most common and reliable method for the laboratory synthesis of this compound is the reaction of 2,5-Dichlorobenzoic acid with an excess of thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which then decomposes to the desired acyl chloride, sulfur dioxide, and hydrogen chloride. The use of excess thionyl chloride helps to drive the reaction to completion.

Experimental Protocol

Materials:

-

2,5-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343)

-

Anhydrous hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,5-Dichlorobenzoic acid. To this, add a 5 to 10-fold molar excess of thionyl chloride.

-

Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically allowed to proceed for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under atmospheric pressure. To ensure complete removal, anhydrous toluene can be added and co-distilled (azeotropic removal).

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure. The fraction boiling at approximately 95°C at 1 mmHg is collected. Alternatively, for smaller scales, the crude product can be purified by recrystallization from a solvent such as anhydrous hexane.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are typically employed.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| Appearance | White to off-white solid or colorless liquid |

| Melting Point | 30 °C |

| Boiling Point | 95 °C @ 1 mmHg |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra are informative.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns will be characteristic of the 1,2,4-trisubstitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the number of unique carbon environments in the molecule. The spectrum is expected to show seven distinct signals: one for the carbonyl carbon and six for the aromatic carbons.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acid chloride, which is typically observed at a higher frequency than the carbonyl stretch of a carboxylic acid.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (Acyl Chloride) | 1780 - 1740 (strong) |

| C-Cl Stretch (Acyl Chloride) | 900 - 600 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-Cl Stretch (Aryl) | 1100 - 1000 |

Note: The presence of a strong absorption band in the 1780-1740 cm⁻¹ region is a key indicator of the successful formation of the acyl chloride.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of three chlorine atoms, the isotopic pattern of the molecular ion and its fragments will be characteristic.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 208, 210, 212, and 214 due to the isotopes of chlorine (³⁵Cl and ³⁷Cl).

-

Loss of Chlorine radical ([M-Cl]⁺): A significant fragment corresponding to the loss of the chlorine atom from the acyl chloride group, resulting in the 2,5-dichlorobenzoyl cation.

-

Loss of Carbonyl group ([M-COCl]⁺): A fragment corresponding to the loss of the entire chlorocarbonyl group, leading to the 2,5-dichlorophenyl cation.

-

Other Fragments: Further fragmentation of the aromatic ring may also be observed.

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Adherence to proper laboratory safety procedures is paramount when handling the reagents and products described herein.

Spectroscopic Analysis of 2,5-Dichlorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,5-Dichlorobenzoyl chloride, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental spectra for this compound, this guide utilizes data from closely related isomers and predictive models to offer a comprehensive analytical profile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying functional groups in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorption of the acid chloride functional group.

Data Presentation

The expected characteristic IR absorption bands for this compound are summarized in the table below. These are based on typical values for aryl acid chlorides.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1785 - 1750 | Strong | C=O stretching vibration of the acyl chloride |

| ~1600 - 1450 | Medium-Weak | C=C aromatic ring stretching vibrations |

| ~1200 - 1100 | Strong | C-C stretching vibrations |

| ~900 - 800 | Strong | C-H out-of-plane bending (aromatic) |

| ~800 - 600 | Medium-Strong | C-Cl stretching vibrations |

Experimental Protocol

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellets or a liquid cell)

-

Appropriate solvent (if not analyzing as a neat liquid), e.g., carbon tetrachloride (CCl₄) - use with caution due to toxicity.

Procedure:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solid samples): Grind a small amount of the solid sample with dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent. The concentration should be adjusted to obtain an optimal absorbance (typically 5-10%).

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent-filled cell). This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the sample holder/solvent.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the infrared spectrum. A typical range for data collection is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The acquired data is processed by the spectrometer's software, which performs a Fourier transform of the interferogram to produce the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Data Presentation

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below. These predictions are based on established substituent effects on the benzene (B151609) ring.

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | Doublet | 1H | H-6 |

| ~7.5 - 7.7 | Doublet of doublets | 1H | H-4 |

| ~7.4 - 7.6 | Doublet | 1H | H-3 |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 - 169 | C=O (carbonyl carbon) |

| ~135 - 137 | C-1 |

| ~133 - 135 | C-2 |

| ~131 - 133 | C-5 |

| ~130 - 132 | C-6 |

| ~129 - 131 | C-4 |

| ~127 - 129 | C-3 |

Experimental Protocol

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve approximately 5-20 mg of the this compound sample in about 0.5-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference (δ = 0.00 ppm).

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

A standard ¹H NMR experiment is typically quick, requiring only a few scans.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width compared to ¹H NMR.

-

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required to achieve a good signal-to-noise ratio.

-

Proton decoupling is typically used to simplify the spectrum and enhance the signal (proton-decoupled ¹³C NMR).

-

Acquire the FID over a longer period compared to the ¹H experiment.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce proton-proton coupling information.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow for this compound.

2,5-Dichlorobenzoyl Chloride: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dichlorobenzoyl chloride is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of a wide array of functional molecules. Its distinct substitution pattern on the benzene (B151609) ring imparts unique properties to its derivatives, making it a valuable tool in the fields of medicinal chemistry, agrochemicals, and material science. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on detailed experimental protocols and the biological mechanisms of its derivatives.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid with a pungent odor.[1] It is characterized by the presence of a reactive acyl chloride group and two chlorine atoms on the aromatic ring. These features make it an excellent electrophile for various nucleophilic substitution reactions.

| Property | Value | Reference |

| CAS Number | 2905-61-5 | [2][3] |

| Molecular Formula | C₇H₃Cl₃O | [2][3] |

| Molecular Weight | 209.46 g/mol | [3] |

| Melting Point | 30 °C | |

| Boiling Point | 95 °C at 1 mmHg | |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | [4] |

| Purity | >98.0% (GC) | [4] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of 2,5-dichlorobenzoic acid. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis from 2,5-Dichlorobenzoic Acid using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of benzoyl chlorides.[5][6]

Materials:

-

2,5-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (B28343) (anhydrous)

-

Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet to a trap

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, suspend 2,5-dichlorobenzoic acid (1.0 eq) in anhydrous toluene (approx. 2-3 mL per gram of acid).

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C). Gas evolution (SO₂ and HCl) will be observed. Maintain the reflux for 2-4 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Key Reactions and Applications

This compound is a versatile building block primarily used as an acylating agent to introduce the 2,5-dichlorobenzoyl moiety into various molecules.[1] Its key reactions include the formation of esters, amides, and Friedel-Crafts acylation products.

Esterification

This compound readily reacts with alcohols to form the corresponding esters. These esters can serve as intermediates in the synthesis of more complex molecules. A prominent example is the synthesis of methyl 2,5-dichlorobenzoate (B1240473), which is used in the preparation of various pharmaceuticals and agrochemicals.[7][8]

This protocol is adapted from the synthesis of methyl 2,5-dichlorobenzoate from 2,5-dichlorobenzoic acid, where the initial step would be the formation of the acyl chloride in situ or in a separate step as described above.[7][9]

Materials:

-

This compound

-

Methanol (B129727) (anhydrous)

-

Pyridine (B92270) or triethylamine (B128534) (as a base)

-

Dichloromethane (B109758) (anhydrous)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous methanol (1.1 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with water, 1M HCl, and saturated sodium bicarbonate solution in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,5-dichlorobenzoate.

-

The product can be further purified by recrystallization from ethanol.[7]

Amide Formation

The reaction of this compound with primary or secondary amines is a facile method for the synthesis of N-substituted 2,5-dichlorobenzamides. These amides are of significant interest in medicinal chemistry due to their diverse biological activities.[10][11]

This is a general procedure for the acylation of an amine with a benzoyl chloride.

Materials:

-

This compound

-

Aryl amine (e.g., aniline)

-

Triethylamine or pyridine

-

Dichloromethane (anhydrous)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the aryl amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemicals

Derivatives of this compound have shown a wide range of biological activities, making them valuable scaffolds in drug discovery and the development of new agrochemicals.

Antiviral Agents

N-phenylbenzamide derivatives, which can be synthesized from this compound, have been identified as potent inhibitors of enteroviruses, such as Coxsackievirus A9 (CVA9) and Enterovirus 71 (EV71).[7][9][12] These compounds act as capsid binders, stabilizing the viral capsid and preventing the uncoating process necessary for the release of the viral genome into the host cell.[7]

Caption: Mechanism of action of N-phenylbenzamide antiviral agents.

Plant Growth Regulators

This compound and its derivatives have been investigated as plant growth regulators.[13][14] These compounds can influence various physiological processes in plants, such as seed germination and seedling growth.[13] The exact signaling pathways are complex and can involve interactions with plant hormones like auxins and gibberellins.[10][15]

Caption: Modulation of plant hormone signaling by this compound derivatives.

Kinase Inhibitors

The benzamide (B126) scaffold is a common feature in many kinase inhibitors. While specific examples directly using the 2,5-dichloro substitution pattern are less common in the provided search results, the general applicability of benzoyl chlorides in synthesizing such inhibitors is well-established. For instance, derivatives of dichloropyridine, a related heterocyclic structure, have been used to synthesize potent inhibitors of the p38 MAPK signaling pathway, which is involved in inflammatory responses.[6] This suggests the potential for this compound derivatives to be explored as inhibitors of various kinases, such as GSK-3 or LRRK2, which are implicated in neurodegenerative diseases.[16][17]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity as an acylating agent allows for the straightforward synthesis of a variety of esters and amides. The resulting derivatives have demonstrated significant potential in the development of new pharmaceuticals, particularly antiviral agents, and in the field of agrochemicals as plant growth regulators. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of this important chemical intermediate.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals.

References

- 1. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p38 MAPK | MAPK Family | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. Plant growth promotion by the interaction of a novel synthetic small molecule with GA‐DELLA function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C7H3Cl3O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. eagri.org [eagri.org]

- 14. fiveable.me [fiveable.me]

- 15. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 16. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2,5-Dichlorobenzoyl Chloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzoyl chloride, a reactive acylating agent, serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its disubstituted phenyl ring offers a unique scaffold that medicinal chemists can exploit to modulate the physicochemical and pharmacological properties of drug candidates. This technical guide explores the novel applications of this compound in medicinal chemistry, with a focus on its use in the development of potent anticancer agents, specifically tubulin polymerization inhibitors. This document provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights of these compounds, supported by detailed experimental protocols and quantitative data.

Application in Anticancer Drug Discovery: Nimesulide-Based Tubulin Inhibitors

A significant application of 2,5-dichloro-substituted aromatic compounds is in the synthesis of novel nimesulide (B1678887) analogues with potent anticancer activity. While the direct use of this compound is noted, a closely related precursor, 2,5-dichlorobenzyl chloride, has been successfully employed to synthesize a series of compounds that act as dual inhibitors of tubulin and Heat Shock Protein 27 (HSP27), leading to cell cycle arrest and apoptosis in cancer cells.[1]

Synthesis of N-(3-((2,5-dichlorobenzyl)oxy)-4-(N-methylmethylsulfonamido)phenyl)-4-iodobenzamide (Agent L4)

The synthesis of these potent anticancer agents involves a multi-step pathway, starting from the coupling of 2,5-dichlorobenzyl chloride with a suitably functionalized aniline (B41778) derivative. This is followed by a series of reactions to introduce the desired pharmacophoric features.

Experimental Protocol:

The synthesis of the nimesulide analogue L4, N-(3-((2,5-dichlorobenzyl)oxy)-4-(N-methylmethylsulfonamido)phenyl)-4-iodobenzamide, is a multi-step process.[1]

-

Step 1: Synthesis of Intermediate Compound A. 2-Amino-5-nitrophenol is reacted with 2,5-dichlorobenzyl chloride in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) overnight.

-

Step 2: Synthesis of Intermediate Compound B. The resulting compound A is then reacted with methylsulfonyl chloride and sodium hydride in dry DMF at room temperature.

-

Step 3: Synthesis of Intermediate Compound C. A methylation step is carried out using methyl chloride and sodium hydride in DMF.

-

Step 4: Reduction of the Nitro Group. The nitro group of compound C is reduced to an amine using ferric chloride (FeCl3) and zinc powder in a mixture of DMF and water.

-

Step 5: Final Amide Coupling. The resulting amine is coupled with 4-iodobenzoyl chloride in the presence of a suitable base to yield the final product, Agent L4.

Visualization of the Synthetic Workflow:

References

Exploring the Reactivity of 2,5-Dichlorobenzoyl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichlorobenzoyl chloride (CAS 2905-61-5) is a pivotal chemical intermediate recognized for its high reactivity and versatility in organic synthesis.[1][2] Its structure, featuring an acyl chloride functional group and a dichlorinated benzene (B151609) ring, makes it a potent acylating agent susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive exploration of the reactivity of this compound with common nucleophiles, including nitrogen, oxygen, and carbon-based species. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to serve as a valuable resource for professionals in chemical research and pharmaceutical development. The role of this compound as a foundational building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is also highlighted.[1]

Core Reactivity and Mechanism

The reactivity of this compound is dominated by the electrophilic character of its carbonyl carbon. The presence of the highly electronegative chlorine atom in the acyl chloride group, coupled with the inductive electron-withdrawing effects of the two chlorine atoms on the aromatic ring, renders the carbonyl carbon highly susceptible to nucleophilic attack.

The general mechanism for these reactions is nucleophilic acyl substitution . The reaction proceeds via a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond by expelling the chloride ion, a good leaving group.

Reactions with N-Nucleophiles: Synthesis of Benzamides

The reaction of this compound with primary or secondary amines is a robust and efficient method for synthesizing N-substituted-2,5-dichlorobenzamides. These derivatives are of significant interest in medicinal chemistry, with some exhibiting potent antitumor activities.[3][4] The reaction typically requires a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[5]

Data Presentation: Synthesis of N-Substituted Benzamides

| Nucleophile (Amine) | Product | Conditions | Yield (%) | Reference |

| Benzylamine | N-Benzyl-2,5-dichlorobenzamide | Toluene, Reflux | ~80-90 (Est.) | [3] |

| Aniline Derivatives | Various N-Aryl-2,5-dichlorobenzamides | DMF, 60°C | Good | [6] |

| 2,6-Diisopropylaniline | N-(2,6-Diisopropylphenyl)-2,5-dichlorobenzamide | Toluene, PPh₃, NCPhth | 49 | [3] |

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Experimental Protocol: General N-Acylation of an Amine

This protocol is a generalized procedure adapted from standard acylation methods.[5][7]

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the stirred solution.

-

Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a separate portion of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Isolation: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-substituted-2,5-dichlorobenzamide.[5]

Reactions with O-Nucleophiles: Synthesis of Esters and Hydrolysis

This compound readily reacts with alcohols (alcoholysis) to form the corresponding 2,5-dichlorobenzoate (B1240473) esters and with water (hydrolysis) to yield 2,5-dichlorobenzoic acid. These reactions are fundamental but can be competitive, especially when using non-anhydrous solvents or reagents.

Kinetic studies on substituted benzoyl chlorides show that electron-withdrawing groups on the benzene ring increase the rate of alcoholysis.[8] The two chlorine atoms on this compound would be expected to enhance its reactivity compared to unsubstituted benzoyl chloride.

Data Presentation: Reaction Kinetics of Substituted Benzoyl Chlorides with n-Propanol

The following data for various substituted benzoyl chlorides illustrate the electronic effects on reaction rates.[8]

| Substituent | Pseudo-First Order Rate Constant (k, min⁻¹) at 25°C |

| p-Bromo | 0.0590 |

| p-Iodo | 0.0617 |

| m-Iodo | 0.1044 |

| Unsubstituted | 0.0321 |

| m-Methoxy | 0.0340 |

This data demonstrates that electron-withdrawing substituents (halogens) increase the reaction rate, while electron-donating groups (methoxy) have a smaller effect.

Experimental Protocol: General Esterification (Alcoholysis)

-

Reaction Setup: Combine the alcohol (1.0 equivalent) and a non-nucleophilic base like pyridine (1.1 equivalents) in a dry flask with an anhydrous solvent (e.g., DCM).

-

Acyl Chloride Addition: Cool the mixture to 0°C and slowly add a solution of this compound (1.05 equivalents) in the same solvent.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Work-up and Purification: Perform an aqueous work-up similar to the N-acylation protocol to remove the pyridinium (B92312) hydrochloride salt and excess reagents, followed by drying, concentration, and purification of the resulting ester.

Reactions with C-Nucleophiles: Friedel-Crafts Acylation

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate electron-rich aromatic rings in a Friedel-Crafts acylation reaction.[9] This is a powerful C-C bond-forming reaction for the synthesis of substituted 2,5-dichlorobenzophenones, which are valuable synthetic intermediates.[10] A stoichiometric amount of the catalyst is often required as it complexes with the product ketone.[11]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol is adapted from general procedures for Friedel-Crafts reactions.[9][12]

-

Safety: This reaction must be performed in a well-ventilated fume hood, as it generates HCl gas. All glassware must be scrupulously dried.

-

Reaction Setup: Charge a three-neck flask equipped with a stirrer, reflux condenser, and addition funnel with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane or the aromatic substrate itself if liquid, like benzene).

-

Reagent Addition: Cool the suspension to 0°C. Slowly add a solution of this compound (1.0 equivalent) in the aromatic substrate (e.g., benzene) from the addition funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (e.g., 60°C) for 1-3 hours to complete the reaction.[12]

-

Quenching: Carefully quench the reaction by pouring the cooled mixture into a beaker of crushed ice and concentrated HCl.

-

Work-up and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude ketone product by distillation or recrystallization.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block. Its derivatives, particularly amides, have shown significant biological potential. For example, certain N-substituted benzamides have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[4][13]

Conclusion

This compound exhibits predictable yet powerful reactivity centered on nucleophilic acyl substitution. Its reactions with amines, alcohols, and arenes provide reliable pathways to a diverse range of chemical structures. This versatility establishes it as an indispensable reagent in synthetic chemistry and a strategic intermediate for the pharmaceutical industry. A thorough understanding of its reactivity, guided by the protocols and data presented herein, enables researchers to effectively leverage this compound in the design and synthesis of novel molecules with significant functional and therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H3Cl3O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. scholarworks.uni.edu [scholarworks.uni.edu]

- 9. benchchem.com [benchchem.com]

- 10. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

Safeguarding Synthesis: A Technical Guide to 2,5-Dichlorobenzoyl Chloride Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,5-Dichlorobenzoyl chloride (CAS No: 2905-61-5). A critical reagent in pharmaceutical synthesis, its corrosive and hazardous nature necessitates stringent safety measures to ensure the well-being of laboratory personnel and the integrity of research. This document outlines its chemical and physical properties, potential hazards, personal protection protocols, and emergency procedures.

Core Data Summary

For ease of reference and comparison, the following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C7H3Cl3O | [1][2][3] |

| Molecular Weight | 209.5 g/mol | [1][2][3] |

| Boiling Point | 142-143°C (at 21 mmHg) | [4] |

| Melting Point | 18°C | [4] |

| Flash Point | 110°C | [4] |

| Relative Density | 1.45 | [4] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Key Phrases | Source |

| Corrosive | Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | [5][6] |

| Harmful | Acute Toxicity, Oral, Category 4 | H22: Harmful if swallowed | [5] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | |

| Eye Damage | Serious Eye Damage/Eye Irritation, Category 1 | H318: Causes serious eye damage |

Experimental and Handling Protocols

Adherence to the following detailed protocols is mandatory when working with this compound to mitigate risks.

Engineering Controls and Work Environment

-

Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[5][7]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4][8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and moisture.[5][7] Containers should be tightly closed and stored in a designated corrosives area.[7][8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is critical for personal safety.

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[4][6][7]

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene) and a flame-retardant lab coat or chemical protective suit are required.[5][6][7]

-

Respiratory Protection: In situations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[1][6][7]

Accidental Release and Spill Cleanup

In the event of a spill, the following procedures should be immediately enacted:

-

Evacuate: Immediately evacuate personnel from the affected area.[7]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb with an inert, non-combustible material such as sand or vermiculite. Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[4][7]

-

Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

-

Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as detailed above.[7]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4][5]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5][6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][2][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][6]

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to emergency response.

Caption: Workflow for Safe Handling of this compound.

References

- 1. kmpharma.in [kmpharma.in]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. This compound | C7H3Cl3O | CID 17945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. nbinno.com [nbinno.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

2,5-Dichlorobenzoyl Chloride: A Versatile Intermediate in the Synthesis of High-Performance Dyes and Pigments

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichlorobenzoyl chloride is a key chemical intermediate, finding significant application in the synthesis of a variety of dyes and pigments. Its chemical structure, featuring a reactive acyl chloride group and a dichlorinated benzene (B151609) ring, allows for the construction of complex chromophoric systems with desirable properties such as high lightfastness and thermal stability. This technical guide provides an in-depth overview of the role of this compound in the creation of colorants, with a focus on the synthesis of C.I. Vat Yellow 31. This document details the chemical properties of the intermediate, its application in dye synthesis, and includes a comprehensive experimental protocol for the preparation of a notable vat dye.

Introduction

The search for novel colorants with enhanced performance characteristics is a continuous endeavor in the fields of materials science and industrial chemistry. Intermediates that provide a stable and versatile platform for the synthesis of these colorants are of paramount importance. This compound, with its distinct reactivity, serves as a valuable building block for the creation of robust dye and pigment molecules. The presence of chlorine atoms on the benzene ring can enhance the stability and influence the final color of the resulting chromophore. This guide will explore the synthetic utility of this compound, focusing on its application in the production of anthraquinone-based vat dyes.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| CAS Number | 2905-61-5 |

| Appearance | White solid |

| Melting Point | 30 °C |

| Boiling Point | 95 °C at 1 mmHg |

Application in Dye Synthesis: The Case of C.I. Vat Yellow 31

A significant application of this compound is in the synthesis of vat dyes, a class of water-insoluble dyes that are applied to cellulosic fibers in a reduced, soluble form. A prime example is C.I. Vat Yellow 31, a pyrimidine (B1678525) anthrone-based dye known for its yellow hue and good fastness properties.

The synthesis of C.I. Vat Yellow 31 involves the acylation of 1H-benzo[e]perimidin-5-amine with this compound.[1] This reaction forms a stable amide linkage, integrating the 2,5-dichlorobenzoyl moiety into the final dye structure.

Properties of C.I. Vat Yellow 31

| Property | Value |

| C.I. Name | Vat Yellow 31 |

| Molecular Formula | C₂₂H₁₁Cl₂N₃O₂ |

| Molecular Weight | 420.25 g/mol |

| CAS Number | 6871-93-8 |

| Color | Yellow |

| Melting Point | 287 °C[1] |

Synthesis Pathway

The synthesis of C.I. Vat Yellow 31 from this compound is a multi-step process that begins with the preparation of the key intermediate, 1H-benzo[e]perimidin-5-amine.

Experimental Protocols

Synthesis of 1H-benzo[e]perimidin-5-amine (Precursor)

This protocol is a representative procedure for the synthesis of the precursor amine and may require optimization.

Materials:

-

1-Aminoanthraquinone

-

Benzoyl chloride

-

Pyridine (B92270) (solvent)

Procedure:

-

Benzoylation of 1-Aminoanthraquinone: In a round-bottom flask, dissolve 1-aminoanthraquinone in pyridine. Add benzoyl chloride dropwise at room temperature with stirring. Heat the mixture to reflux for 2-3 hours. After cooling, pour the reaction mixture into water to precipitate the product. Filter, wash with water, and dry to obtain 1-benzamidoanthraquinone.

-

Cyclization: The 1-benzamidoanthraquinone is then subjected to cyclization, typically by heating in a high-boiling point solvent or with a dehydrating agent like sulfuric acid, to form 1H-benzo[g]quinoline-2,4(3H,5H)-dione.

-

Amination: The resulting dione (B5365651) is then reacted with a source of ammonia under pressure and at elevated temperature to yield 1H-benzo[e]perimidin-5-amine. The crude product is purified by recrystallization.

Synthesis of C.I. Vat Yellow 31

This protocol describes the final acylation step.

Materials:

-

1H-benzo[e]perimidin-5-amine

-

This compound

-

High-boiling point inert solvent (e.g., nitrobenzene (B124822) or o-dichlorobenzene)

-

Acid scavenger (e.g., pyridine or sodium carbonate)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, suspend 1H-benzo[e]perimidin-5-amine in the inert solvent.

-

Add the acid scavenger to the suspension.

-

Slowly add a stoichiometric amount of this compound to the mixture at room temperature.

-

Heat the reaction mixture to 150-180 °C and maintain this temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter the precipitated crude C.I. Vat Yellow 31.

-

Wash the crude product with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and by-products.

-

Dry the purified C.I. Vat Yellow 31 in an oven at 80-100 °C.

Expected Yield: The yield of this reaction is typically in the range of 70-85%, depending on the purity of the starting materials and the reaction conditions.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of high-performance dyes. Its reaction with amino-functionalized chromophoric systems, such as 1H-benzo[e]perimidin-5-amine, allows for the creation of robust vat dyes like C.I. Vat Yellow 31. The methodologies presented in this guide provide a framework for the synthesis and further exploration of novel colorants based on this important chemical building block. The continued investigation into the reactions of this compound with various dye precursors holds promise for the development of new materials with tailored optical and stability properties for a wide range of applications.

References

The Dual Nature of Reactivity: A Technical Guide to the Electronic and Steric Effects of 2,5-Dichlorobenzoyl Chloride

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a detailed investigation into the core electronic and steric effects of 2,5-Dichlorobenzoyl chloride. This crucial reagent, widely used as an acylating agent in the synthesis of pharmaceuticals and agrochemicals, possesses a unique substitution pattern that significantly influences its reactivity.[1] Understanding these effects is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecular entities.

Physicochemical and Spectroscopic Profile

This compound is a solid or liquid with a pungent odor, characterized by the presence of a highly reactive acyl chloride functional group and two chlorine atoms on the aromatic ring.[1] These substituents dictate the molecule's chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2905-61-5 | [1] |

| Molecular Formula | C₇H₃Cl₃O | [1] |

| Molecular Weight | 209.45 g/mol | [1] |

| Appearance | White or colorless to light yellow solid or liquid | [1] |

| Boiling Point | 95 °C at 1 mmHg | N/A |

| Melting Point | 30 °C | N/A |

| Density | ~1.498 g/cm³ | N/A |

Table 2: Indicative ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Expected Shift for this compound |

| Carbonyl (C=O) | 160 - 185 (for acid chlorides) | ~165-170 |

| Aromatic (C-Cl) | 128 - 135 | In the higher end of the aromatic range |

| Aromatic (C-H) | 125 - 130 | In the standard aromatic range |

| Aromatic (C-C=O) | 130 - 140 | In the higher end of the aromatic range |

Note: Expected shifts are estimated based on typical ranges. The electron-withdrawing nature of the chlorine atoms and the carbonyl group will cause downfield shifts (higher ppm values) for the attached carbons.

Dissecting the Electronic Effects

The reactivity of the acyl chloride is dominated by the electrophilicity of the carbonyl carbon. The two chlorine atoms on the benzene (B151609) ring modulate this electrophilicity through a combination of inductive and resonance effects.

-

Inductive Effect (-I): As highly electronegative atoms, both chlorines exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This withdrawal significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for nucleophilic attack.

-

Resonance Effect (+M): The chlorine atoms, possessing lone pairs of electrons, can also donate electron density to the aromatic ring through resonance. However, for halogens, the inductive effect is significantly stronger and dominates the electronic landscape.

The net result is a strong deactivation of the aromatic ring towards electrophilic substitution and a pronounced activation of the carbonyl group towards nucleophilic acyl substitution.

Table 3: Hammett Substituent Constants (σ) for Chlorine

| Substituent Position | σ Value | Implication |

| meta-Chloro (σ_meta_) | +0.37 | Strong electron-withdrawing effect |

| para-Chloro (σ_para_) | +0.23 | Moderate electron-withdrawing effect |

Data sourced from multiple references.[2][3]

The substituent at position 2 is ortho to the acyl chloride, and the one at position 5 is meta. Hammett constants are not strictly additive, especially with an ortho substituent due to accompanying steric effects. However, the positive values for both meta and para positions indicate that the cumulative electronic effect of two chlorine atoms will be strongly electron-withdrawing, thus increasing the reactivity of the acyl chloride group.

Figure 1. Logical flow of electronic effects in this compound.

The Impact of Steric Hindrance

While electronic effects activate the carbonyl group, the chlorine atom at the 2-position (ortho substituent) introduces significant steric hindrance. This bulky substituent physically obstructs the trajectory of incoming nucleophiles, potentially slowing down the rate of reaction compared to its meta- or para-substituted counterparts.

This steric effect can be advantageous in certain synthetic applications, allowing for greater selectivity. For large or bulky nucleophiles, the reaction rate may be significantly diminished, whereas smaller nucleophiles may still be able to access the electrophilic carbonyl center. This interplay between activating electronics and impeding sterics is a defining characteristic of this compound's reactivity. Computational studies on molecules like 2,6-dichlorobenzoyl chloride have shown that ortho-substituents can force the acyl chloride group to twist out of the plane of the benzene ring, which would further impact conjugation and reactivity.[4]

Key Synthetic Applications and Protocols

The enhanced electrophilicity of this compound makes it a valuable reagent in acylation reactions, such as the Friedel-Crafts and Schotten-Baumann reactions.

Friedel-Crafts Acylation

In a Friedel-Crafts acylation, this compound can react with an aromatic compound, such as benzene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a ketone. The reaction proceeds through the formation of a highly reactive acylium ion.

References

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation using 2,5-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring to form valuable ketone intermediates. This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. This document provides a detailed protocol for the Friedel-Crafts acylation utilizing 2,5-Dichlorobenzoyl chloride as the acylating agent. The presence of two chlorine atoms on the benzoyl chloride ring influences the reactivity and provides a handle for further synthetic transformations, making the resulting (2,5-dichlorophenyl)aryl methanones versatile building blocks in medicinal chemistry and materials science.

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the this compound.

The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product. The Lewis acid catalyst is regenerated in this step, although it often forms a complex with the ketone product, necessitating stoichiometric amounts of the catalyst.

Synthesis of 2,5-Dichlorobenzophenone from 2,5-Dichlorobenzoyl Chloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,5-dichlorobenzophenone (B102398), a key intermediate in pharmaceutical and chemical industries. The featured protocol details the Friedel-Crafts acylation of benzene (B151609) with 2,5-dichlorobenzoyl chloride, a method noted for its potential for high yields. This application note includes a detailed experimental procedure, a summary of quantitative data, and visual diagrams to ensure clarity and reproducibility in a research and development setting.

Introduction

2,5-Dichlorobenzophenone is a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its preparation is a common objective in medicinal and process chemistry. The Friedel-Crafts acylation is a fundamental and widely employed method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones. While the synthesis of 2,5-dichlorobenzophenone is often approached via the acylation of p-dichlorobenzene with benzoyl chloride, this route can be associated with the formation of isomeric impurities and variable yields.

An alternative and potentially higher-yielding approach involves the reaction of benzene with this compound in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This method offers the advantage of regioselectivity, as the acylation occurs on the unsubstituted benzene ring, thus avoiding the formation of isomers that can arise when using a substituted benzene derivative. This application note provides a detailed protocol for this specific and efficient synthesis.

Reaction Scheme

The synthesis of 2,5-dichlorobenzophenone from this compound and benzene proceeds via an electrophilic aromatic substitution reaction, as depicted below:

This compound + Benzene --(Aluminum chloride)--> 2,5-Dichlorobenzophenone + Hydrogen chloride

Experimental Protocol

This section outlines a detailed procedure for the synthesis of 2,5-dichlorobenzophenone.

Materials:

-

This compound

-

Anhydrous benzene (reagent grade)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the this compound).

-

Solvent and Reactant Addition: Add anhydrous benzene, which serves as both the solvent and reactant, to the flask. Cool the mixture to 0-5 °C using an ice bath with constant stirring.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 molar equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane, to yield pure 2,5-dichlorobenzophenone.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2,5-dichlorobenzophenone.

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 eq | |

| Benzene | Excess (serves as solvent and reactant) | |

| Aluminum Chloride | 1.1 - 1.5 eq | |

| Reaction Conditions | ||

| Temperature | 0-5 °C (addition), Room Temp. (reaction) | |

| Reaction Time | 2-4 hours | |

| Product | ||

| Yield | High (specific yield depends on scale and purification) | [1] |

| Melting Point | 87-89 °C | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ 7.30-7.80 (m, 8H, Ar-H) | |

| ¹³C NMR (CDCl₃) | δ 194.5 (C=O), 138.0, 137.2, 132.9, 131.6, 130.3, 130.1, 128.6, 128.5 | |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretch), ~1590, 1450 (C=C stretch) |

Visualizations

Signaling Pathway / Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthesis, from starting materials to the final purified product.

References

Application Notes and Protocols for the Preparation of Dichlorobenzamide Derivatives with 2,5-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobenzamide derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. The 2,5-dichloro substitution pattern on the benzoyl ring imparts specific physicochemical properties that can influence biological activity and material characteristics. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted-2,5-dichlorobenzamide derivatives via the reaction of 2,5-dichlorobenzoyl chloride with various primary and secondary amines. The methodologies described herein are based on the well-established Schotten-Baumann reaction, a reliable method for amide bond formation.

Reaction Principle

The synthesis of 2,5-dichlorobenzamide (B1294676) derivatives from this compound and an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine and render it non-nucleophilic.[1]

Applications of Dichlorobenzamide Derivatives

Derivatives of dichlorobenzoic acid and related benzamides have been investigated for a range of biological activities. For instance, various substituted benzamides have shown potential as antitumor, anti-inflammatory, analgesic, and antimicrobial agents.[2] Specifically, derivatives of 2,5-diaminobenzamide (B14656821) have been evaluated for their anti-proliferative activity against human cancer cell lines, with some compounds showing the ability to induce apoptosis.[3][4] The dichlorophenyl moiety is a common feature in a variety of biologically active compounds, influencing their pharmacological effects.[5] Furthermore, 2,5-dichlorobenzoic acid itself is a precursor in the synthesis of herbicides.[6] The derivatives synthesized using the following protocols may serve as novel candidates for drug discovery programs or as building blocks for functional materials.

Experimental Protocols

The following protocols provide general procedures for the synthesis of N-substituted-2,5-dichlorobenzamide derivatives. The choice of solvent, base, and reaction temperature may be optimized for specific substrates to achieve higher yields and purity.

Protocol 1: Synthesis of N-Aryl-2,5-dichlorobenzamides

This protocol is suitable for the reaction of this compound with aromatic amines (anilines).

Materials:

-

This compound

-

Substituted or unsubstituted aniline (B41778) (1.0 eq)

-

Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-